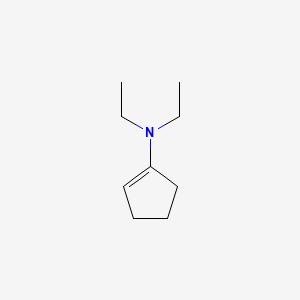

N,N-Diethylcyclopent-1-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34969-48-7 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N,N-diethylcyclopenten-1-amine |

InChI |

InChI=1S/C9H17N/c1-3-10(4-2)9-7-5-6-8-9/h7H,3-6,8H2,1-2H3 |

InChI Key |

NOQSJCRGHHHDMD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CCCC1 |

Origin of Product |

United States |

N,n Diethylcyclopent 1 En 1 Amine + Rcocl → α Acyl Iminium Salt ⁺cl⁻2. α Acyl Iminium Salt ⁺cl⁻ + H₂o → 2 Acylcyclopentanone + Diethylamine Hydrochloride

These substitution reactions highlight the synthetic utility of N,N-diethylcyclopent-1-en-1-amine as an enolate equivalent, offering a milder and often more selective alternative for the α-functionalization of cyclopentanone (B42830).

| Reaction Type | Electrophile | Intermediate | Final Product |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl iminium salt | α-Alkylcyclopentanone |

| Acylation | Acyl Halide (RCOCl) | α-Acyl iminium salt | 2-Acylcyclopentanone |

Synthetic Methodologies for N,n Diethylcyclopent 1 En 1 Amine

Condensation Reactions with Carbonyl Compounds and Secondary Amines

The most direct and widely employed method for the synthesis of N,N-diethylcyclopent-1-en-1-amine involves the reaction of cyclopentanone (B42830) with diethylamine (B46881). libretexts.org This transformation is a classic example of enamine formation, a reversible reaction that requires careful control of conditions to favor the desired product.

Acid-Catalyzed Enamine Formation

The formation of this compound from cyclopentanone and diethylamine is typically facilitated by an acid catalyst. The mechanism, analogous to imine formation, proceeds through a series of equilibrium steps. Initially, the carbonyl oxygen of cyclopentanone is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. The nucleophilic diethylamine then attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Subsequent proton transfer from the nitrogen to the oxygen atom converts the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen then assists in the elimination of a water molecule, leading to the formation of an iminium ion. In the final step, a proton is abstracted from an alpha-carbon adjacent to the carbon-nitrogen double bond, resulting in the formation of the stable enamine, this compound, and regeneration of the acid catalyst. libretexts.org

Role of Dehydrating Agents in Enamine Synthesis

Given that the formation of enamines is a reversible process with water as a byproduct, the removal of water is crucial to drive the equilibrium towards the product side. A common and effective method for water removal is the use of a Dean-Stark apparatus or a Soxhlet extractor containing a drying agent. This technique involves azeotropically removing water from the reaction mixture as it is formed. Solvents that form a low-boiling azeotrope with water, such as benzene (B151609) or toluene, are typically employed. As the reaction mixture is heated to reflux, the water-solvent azeotrope distills into the Dean-Stark trap. Upon cooling, the denser water separates and is collected in the trap, while the solvent overflows back into the reaction flask.

The continuous removal of water effectively shifts the equilibrium, leading to higher yields of the enamine. The progress of the reaction can often be monitored by observing the amount of water collected in the trap.

Kinetic and Thermodynamic Considerations in Enamine Formation

Kinetic control, which favors the most rapidly formed product, is typically achieved at lower temperatures with a strong, sterically hindered base. In contrast, thermodynamic control, which favors the most stable product, is promoted by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. For the synthesis of this compound from cyclopentanone, the primary goal is to drive the equilibrium to completion. Therefore, conditions that favor the thermodynamic product, such as elevated temperatures and efficient water removal, are generally preferred to maximize the yield.

Stereoselective Approaches to Enamine Synthesis

The concept of stereoselectivity in the synthesis of this compound itself is not directly applicable, as the molecule is achiral and does not possess any stereocenters. However, the broader field of enamine chemistry extensively utilizes chiral enamines for stereoselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions.

Chiral enamines can be synthesized by reacting a prochiral ketone with a chiral secondary amine. These chiral enamines can then direct the approach of an electrophile to one face of the enamine, leading to the formation of a new stereocenter with a high degree of enantiomeric excess. While not directly pertinent to the synthesis of the target compound of this article, this principle is a cornerstone of modern asymmetric synthesis.

Advanced Synthetic Route Optimization for this compound

Optimization of the synthesis of this compound focuses on maximizing yield, minimizing reaction time, and employing environmentally benign procedures. Key areas of optimization include the choice of catalyst and the method of water removal.

Recent research has explored the use of solid acid catalysts, such as zeolites, as heterogeneous and reusable alternatives to traditional homogeneous acid catalysts like p-toluenesulfonic acid (PTSA). researchgate.net Zeolites can offer advantages in terms of simplified workup, as the catalyst can be easily removed by filtration, and potential for increased selectivity. researchgate.net

Microwave-assisted synthesis has also emerged as a technique to accelerate enamine formation. By rapidly heating the reactants, microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

Furthermore, the choice of the secondary amine itself can influence the reaction rate and equilibrium position. While this article focuses on diethylamine, other secondary amines such as pyrrolidine (B122466) and morpholine (B109124) are also commonly used to form enamines, and their reactivity can differ.

Below is a table summarizing various reported conditions for the synthesis of enamines from cyclic ketones, which can inform the optimization of the synthesis of this compound.

| Ketone | Amine | Catalyst/Conditions | Solvent | Yield (%) |

| Cyclopentanone | Diethylamine | TiCl4 | Dichloromethane | ~95% |

| Cyclohexanone | Pyrrolidine | p-TsOH, Dean-Stark | Toluene | 88% |

| Cyclohexanone | Morpholine | Zeolite H-Y | Neat | 96% |

| Various Aldehydes | Various sec-Amines | CaH2 | Cyclohexane | 65-92% |

This table presents a selection of literature examples and is for illustrative purposes. Yields are highly dependent on the specific reaction conditions.

Reactivity and Chemical Transformations of N,n Diethylcyclopent 1 En 1 Amine

Nucleophilic Characteristics of the Enamine Moiety

Enamines, including N,N-Diethylcyclopent-1-en-1-amine, are effective nucleophiles. wikipedia.org Their reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the double bond. makingmolecules.com

The nucleophilicity of this compound at the α-carbon can be explained by its resonance structures. The lone pair of electrons on the nitrogen atom can move to form a double bond with the adjacent carbon, which in turn pushes the π-electrons of the C=C double bond to the α-carbon. This creates a resonance contributor with a negative charge on the α-carbon, making it a potent nucleophilic center. The electronic distribution in the enamine shows an appreciable negative charge on the beta-carbon atom, which serves as the nucleophile. mychemblog.com

The resonance can be depicted as follows:

This delocalization makes the α-carbon of the enamine nucleophilic, allowing it to react with various electrophiles. masterorganicchemistry.com

Enamines are the nitrogen equivalents of enols. makingmolecules.com A key distinction in their reactivity lies in their nucleophilicity. Enamines are generally more nucleophilic than their corresponding enols. makingmolecules.comamazonaws.com This enhanced reactivity is attributed to nitrogen being less electronegative than oxygen. As a result, the nitrogen atom in an enamine is more willing to donate its lone pair of electrons, leading to a greater electron density on the α-carbon. makingmolecules.com

The order of decreasing nucleophilic reactivity is generally considered to be enolate > enamine > enol. amazonaws.com While enolates are the most reactive due to their formal negative charge, enamines offer a significant advantage over enols by being more reactive without the need for a strong base to be generated. psiberg.comamazonaws.com Enamines are also more stable than enolates, making them easier to handle and use in synthesis. makingmolecules.com Cyclic ketone enamines, such as this compound, are particularly reactive, with five-membered rings showing the highest reactivity due to their planar conformation at the nitrogen atom. wikipedia.org

| Compound Type | Relative Nucleophilicity | Key Structural Feature |

| Enolate | Highest | Anionic oxygen atom adjacent to a C=C double bond. psiberg.comgmchemix.com |

| Enamine | Moderate to High | Nitrogen atom with a lone pair adjacent to a C=C double bond. psiberg.comgmchemix.com |

| Enol | Lowest | Hydroxyl group adjacent to a C=C double bond. psiberg.comgmchemix.com |

Electrophilic Reactions of this compound

The nucleophilic α-carbon of this compound readily participates in reactions with a variety of electrophiles.

A cornerstone of enamine chemistry is the Stork enamine alkylation, a method for the α-alkylation of ketones. wikipedia.org In this reaction, the enamine acts as a nucleophile and attacks an alkyl halide. This forms an iminium salt intermediate, which is subsequently hydrolyzed to yield the α-alkylated ketone. wikipedia.orglibretexts.org This process offers a milder alternative to the use of strong bases like LDA for enolate formation and alkylation. libretexts.orglibretexts.orgyoutube.com

The reaction of this compound with an alkyl halide (R-X) would proceed as follows:

Alkylation: The enamine attacks the alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the α-position and generating an iminium salt. masterorganicchemistry.comlibretexts.org

Hydrolysis: The resulting iminium salt is then treated with aqueous acid to hydrolyze it back to the corresponding α-alkylated cyclopentanone (B42830). masterorganicchemistry.comlibretexts.org

Activated alkyl halides, such as allyl and benzyl (B1604629) halides, are particularly effective in this reaction. mychemblog.com

Similar to alkylation, enamines can undergo acylation reactions. wikipedia.org When this compound reacts with an acyl halide or an acid anhydride, an acyl group is introduced at the α-carbon. The initial product is an iminium salt, which upon hydrolysis, yields a β-dicarbonyl compound. This provides a valuable route for the synthesis of 1,3-dicarbonyl systems. The Stork enamine synthesis is also applicable for the α-acylation of ketones. mychemblog.com

Enamines can react with halogens to introduce a halogen atom at the α-position of the original ketone. wikipedia.org The reaction of an enamine with a halogen, such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂), leads to the formation of an α-halo iminium salt. wikipedia.orgbritannica.com Subsequent hydrolysis of this intermediate produces an α-halo ketone. wikipedia.org

For this compound, the reaction with a halogen (X₂) would yield an α-halocyclopentanone after hydrolysis. The stereoselectivity of these halogenation reactions can often be controlled. acs.org

Electrophilic Additions to the Endocyclic Double Bond

The defining characteristic of this compound is the nucleophilicity of the α-carbon of the enamine, which is the carbon atom not bonded to the nitrogen. This high electron density drives the reactivity of the double bond towards a wide range of electrophiles. The general mechanism involves the attack of the α-carbon on the electrophile, which results in the formation of a resonance-stabilized iminium salt intermediate. This intermediate can then be hydrolyzed to yield a 2-substituted cyclopentanone. masterorganicchemistry.com

Common electrophilic reagents that react with enamines include alkyl halides and acyl chlorides. chemguide.co.ukcapes.gov.br The reaction with an alkyl halide, such as methyl iodide, results in the alkylation of the α-carbon. doubtnut.com Similarly, reaction with an acyl chloride leads to the formation of a β-dicarbonyl compound after hydrolysis of the intermediate iminium salt. chemguide.co.ukchemguide.co.uklibretexts.orglibretexts.org

| Electrophile | Reagent | Intermediate Product | Final Product (after hydrolysis) | Typical Yield |

|---|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | N,N-Diethyl-2-methylcyclopent-1-en-1-iminium iodide | 2-Methylcyclopentanone | Good |

| Acylation | Ethanoyl Chloride (CH₃COCl) | 2-Acetyl-N,N-diethylcyclopent-1-en-1-iminium chloride | 2-Acetylcyclopentanone | Good |

Cycloaddition Reactions of this compound

The electron-rich double bond of this compound allows it to participate in various cycloaddition reactions, acting as the electron-rich component.

Diels-Alder Cycloadditions (as a Dienophile)

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. doubtnut.com However, enamines, being electron-rich alkenes, can function as dienophiles in inverse-electron-demand Diels-Alder reactions, where they react with electron-deficient dienes. masterorganicchemistry.com This type of reaction allows for the synthesis of complex nitrogen-containing polycyclic structures.

[2+2] and Other Pericyclic Reactions

This compound is expected to readily undergo [2+2] cycloaddition reactions with electron-deficient alkenes and ketenes. The reaction with ketenes is a well-established method for the synthesis of 3-aminocyclobutanone (B3028992) derivatives. libretexts.org The reaction proceeds through a zwitterionic intermediate, which then cyclizes to form the four-membered ring. These cyclobutanone (B123998) products are valuable synthetic intermediates. libretexts.orgyale.edu

| Reactant | Product Type | Significance |

|---|---|---|

| Diphenylketene | 3-Amino-2,2-diphenylcyclobutanone derivative | Formation of a functionalized four-membered ring |

| Dimethyl acetylenedicarboxylate | Cyclobutene derivative | Synthesis of unsaturated four-membered rings |

Michael (Conjugate) Addition Reactions

As a potent nucleophile, this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction involves the addition of the enamine's α-carbon to the β-carbon of the Michael acceptor. This forms a new carbon-carbon bond and generates a new enolate intermediate, which upon protonation and subsequent hydrolysis of the iminium group, yields a 1,5-dicarbonyl compound. masterorganicchemistry.com This reaction is a powerful tool for the formation of new carbon-carbon bonds under mild conditions. wikipedia.org

| Michael Acceptor | Product after Hydrolysis | Reaction Type |

|---|---|---|

| Methyl vinyl ketone | 3-(2-Oxocyclopentyl)butan-2-one | 1,4-Conjugate Addition |

| Acrolein | 3-(2-Oxocyclopentyl)propanal | 1,4-Conjugate Addition |

| Acrylonitrile | 3-(2-Oxocyclopentyl)propanenitrile | 1,4-Conjugate Addition |

Oxidation Reactions and Pathways

The oxidation of this compound can proceed through several pathways, depending on the oxidant used. Tertiary amines can be oxidized to their corresponding N-oxides by reagents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netlibretexts.orgorgsyn.org The enamine double bond is also susceptible to oxidative cleavage. For instance, ozonolysis would be expected to cleave the double bond, leading to the formation of a keto-amide derivative after workup. Oxidation with peroxy acids can also lead to the formation of α-hydroxy or α-oxo carbonyl compounds after hydrolysis of the intermediate.

Reduction Reactions of the Enamine Double Bond

The enamine double bond of this compound can be readily reduced to yield the corresponding saturated tertiary amine, N,N-diethylcyclopentanamine. This transformation can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂). libretexts.org This method is generally efficient and proceeds under mild conditions.

Alternatively, metal hydride reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing isolated carbon-carbon double bonds, it can reduce the iminium salt that is in equilibrium with the enamine in protic solvents. masterorganicchemistry.combyjus.com A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), is capable of directly reducing the enamine double bond to the corresponding saturated amine. masterorganicchemistry.comlibretexts.orgbyjus.comyoutube.commasterorganicchemistry.com

| Reagent | Product | Reaction Conditions |

|---|---|---|

| H₂/Pd/C | N,N-Diethylcyclopentanamine | Catalytic Hydrogenation |

| LiAlH₄ | N,N-Diethylcyclopentanamine | Metal Hydride Reduction |

| NaBH₄ (in protic solvent) | N,N-Diethylcyclopentanamine | Reduction of in situ formed iminium salt |

Hydrolytic Transformations and Regeneration of Precursors

The hydrolysis of enamines is a fundamental reaction that regenerates the parent carbonyl compound and the secondary amine from which they were formed. In the case of this compound, this process yields cyclopentanone and diethylamine (B46881). This transformation is typically carried out under acidic conditions, as the presence of a proton source is crucial for the reaction mechanism to proceed.

The hydrolysis mechanism commences with the protonation of the enamine at the β-carbon of the cyclopentene (B43876) ring. libretexts.org This initial step forms an iminium ion, which is a key intermediate. The electrophilicity of the iminium carbon is significantly greater than that of the double bond in the starting enamine. Subsequently, a molecule of water acts as a nucleophile and attacks the iminium carbon. libretexts.org This addition is followed by a series of proton transfer steps, ultimately leading to the formation of a carbinolamine intermediate. The carbinolamine then undergoes elimination of the diethylamine moiety, facilitated by the protonation of the nitrogen atom, which makes it a good leaving group. A final deprotonation step from the oxygen atom regenerates the carbonyl group of cyclopentanone and releases a molecule of diethylamine. libretexts.org

This compound + H₂O (in acidic medium) → Cyclopentanone + Diethylamine

The conditions for this hydrolysis are generally mild, often requiring just an aqueous acidic solution. The reaction is essentially the reverse of the enamine formation. libretexts.org

| Reactant | Reagents and Conditions | Products | Notes |

| This compound | Aqueous acid (e.g., HCl, H₂SO₄) | Cyclopentanone, Diethylamine | This reaction regenerates the precursors of the enamine. |

Investigating Substitution Reactions on the Cyclopentene Ring

The nucleophilic character of the β-carbon of this compound allows it to participate in a variety of substitution reactions, most notably alkylation and acylation. These reactions, often referred to as Stork enamine alkylation and acylation, are powerful methods for the formation of new carbon-carbon bonds at the α-position of the parent ketone. google.comnih.gov

Alkylation:

In a typical alkylation reaction, this compound reacts with an electrophilic alkylating agent, such as an alkyl halide. The enamine's β-carbon attacks the electrophile in an SN2-type reaction, forming a new carbon-carbon bond and an intermediate iminium salt. google.com This iminium salt is then hydrolyzed in situ or in a subsequent step with aqueous acid to yield the α-alkylated cyclopentanone. google.com

The general scheme for the alkylation is as follows:

Mechanistic Studies of N,n Diethylcyclopent 1 En 1 Amine Reactivity

Detailed Reaction Mechanism Elucidation for Enamine Formation

The formation of N,N-Diethylcyclopent-1-en-1-amine from cyclopentanone (B42830) and diethylamine (B46881) is a classic example of an acid-catalyzed condensation reaction. chemistrysteps.com This reversible process involves the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water. libretexts.org The mechanism can be delineated into several key steps:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the secondary amine, diethylamine, on the electrophilic carbonyl carbon of cyclopentanone. This step forms a zwitterionic tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen atom to the negatively charged oxygen atom within the carbinolamine intermediate. This results in a neutral amino alcohol. libretexts.org

Acid Catalysis and Water Elimination: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org The lone pair of electrons on the adjacent nitrogen atom then assists in the elimination of water, forming a C=N double bond. This results in the formation of a positively charged species known as an iminium ion. libretexts.orglibretexts.org

Deprotonation and Enamine Formation: In the final step, a base (which can be another molecule of the amine or the solvent) removes a proton from the carbon atom alpha to the original carbonyl carbon. This regenerates the acid catalyst and forms the stable, neutral enamine product, this compound, with a C=C double bond. chemistrysteps.comlibretexts.org

The entire process is an equilibrium, and the reaction is typically driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus. The optimal pH for enamine formation is mildly acidic (around 4 to 5), as sufficient acid is needed to protonate the carbonyl and the hydroxyl group of the carbinolamine, but not so much that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Role of Iminium Ion Intermediates in Enamine Reactivity

While the iminium ion is a crucial intermediate in the formation of the enamine, it also plays a pivotal role in its subsequent reactions. wikipedia.orgnobelprize.org The nucleophilic character of this compound is derived from a key resonance structure where the nitrogen lone pair donates into the double bond, placing a negative charge on the α-carbon (the carbon adjacent to the nitrogen-bearing carbon). masterorganicchemistry.com

When the enamine reacts with an electrophile (e.g., an alkyl halide in a Stork enamine alkylation), it is this nucleophilic α-carbon that attacks the electrophile. wikipedia.org This C-C bond-forming step generates a new iminium ion. This resulting iminium species is highly electrophilic and is not typically isolated. makingmolecules.comalmerja.com Instead, it undergoes hydrolysis upon the addition of aqueous acid. makingmolecules.com During hydrolysis, water attacks the electrophilic carbon of the iminium ion, and through a series of steps similar to the reverse of enamine formation, the diethylamine group is cleaved, and the carbonyl group is restored. wikipedia.org The net result is the formation of a 2-alkylcyclopentanone. Therefore, the iminium ion is the key intermediate that forms immediately after the enamine has performed its nucleophilic function, holding the newly added alkyl group in place prior to the final hydrolytic workup that yields the ketone product. makingmolecules.com

Transition State Analysis of Key Transformations

The analysis of transition states in reactions involving this compound provides insight into reaction rates and selectivity. For the formation of the enamine itself, the rate-determining step is generally the acid-catalyzed dehydration of the carbinolamine intermediate to form the iminium ion. libretexts.org The transition state for this step involves the partial breaking of the C-OH2+ bond and the partial formation of the C=N+ double bond.

In the subsequent reactions of the enamine, such as alkylation, the key transition state is that of the C-C bond formation between the enamine's α-carbon and the electrophile. Computational studies on analogous systems often model this transition state to understand stereochemical outcomes. For instance, in reactions leading to a chiral product, the relative energies of the transition states for attack on the two faces of the enamine dictate the enantiomeric excess. These transition states are often described as having an "early" or "late" character, depending on how closely they resemble the reactants or products, respectively. Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the structures and energies of these fleeting transition states. nih.gov

Kinetic and Thermodynamic Studies of Enamine Reactions

Kinetic and thermodynamic studies quantify the reactivity and stability of enamines and their reaction intermediates. Kinetics experiments measure the rate of reaction, yielding rate constants (k) and activation parameters, while thermodynamic studies determine the position of equilibrium and the relative stability of reactants and products (ΔG, ΔH, ΔS).

For the reaction of enamines with electrophiles, kinetic studies can reveal the factors influencing the reaction speed, such as solvent polarity and the nature of the electrophile. nih.gov Thermodynamic data helps in understanding the favorability of both the enamine formation itself and its subsequent reactions. Enamine formation is a reversible equilibrium, and its position is governed by the relative thermodynamic stability of the reactants (ketone and secondary amine) versus the products (enamine and water).

Below is an illustrative data table showing the type of kinetic data that can be obtained from studying the reaction of an electrophile with a cyclic enamine under various conditions.

| Electrophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |

| Methyl Iodide | Acetonitrile | 0.015 | 55 |

| Benzyl (B1604629) Bromide | Acetonitrile | 0.082 | 48 |

| Methyl Iodide | DMSO | 0.045 | 52 |

| Benzyl Bromide | DMSO | 0.210 | 44 |

Note: The data in this table is representative and serves to illustrate the parameters measured in kinetic studies of enamine reactions.

This data illustrates that reaction rates are sensitive to both the electrophile's reactivity (benzyl bromide is more reactive than methyl iodide) and the solvent's polarity (reactions are faster in the more polar DMSO). The activation energy (Ea) provides a measure of the energy barrier that must be overcome for the reaction to proceed. nih.gov

Stereoselectivity and Regioselectivity in Enamine-Mediated Processes

A cornerstone of enamine chemistry is its high degree of regioselectivity. The reaction of this compound with electrophiles occurs almost exclusively at the α-carbon. masterorganicchemistry.com This is a direct consequence of the electronic structure of the enamine, where the nitrogen atom's lone pair increases the electron density at this specific carbon, making it the most nucleophilic site. This predictable regioselectivity is a key advantage of using enamines for alkylation and acylation reactions, as famously demonstrated in the Stork enamine alkylation. wikipedia.org

Stereoselectivity becomes a consideration when the reaction can produce stereoisomers. In the case of this compound, if the reaction with an electrophile creates a new stereocenter at the α-carbon, the stereochemical outcome is determined by the direction of the electrophile's approach. The existing stereochemistry of the enamine, particularly the steric hindrance presented by the diethylamino group and the five-membered ring, can direct the incoming electrophile to one face of the double bond over the other. This facial selectivity, while often modest with simple acyclic enamines, can be significantly enhanced by using chiral amines to form the enamine, a foundational concept in asymmetric organocatalysis. nobelprize.org The analysis of the transition states leading to the different stereoisomers, often aided by computational modeling, is crucial for predicting and understanding the stereochemical course of the reaction. nih.gov

Theoretical and Computational Investigations of N,n Diethylcyclopent 1 En 1 Amine

Electronic Structure and Bonding Analysis

The electronic structure of N,N-Diethylcyclopent-1-en-1-amine is central to its reactivity. The defining feature is the p-π conjugation between the lone pair of electrons on the nitrogen atom and the π-system of the carbon-carbon double bond. masterorganicchemistry.com This interaction is readily visualized through resonance structures, which illustrate the delocalization of electron density from the nitrogen to the α-carbon of the double bond, rendering it electron-rich and nucleophilic. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a more quantitative picture of this electronic arrangement. Analysis of the molecular orbitals would reveal a Highest Occupied Molecular Orbital (HOMO) that is significantly raised in energy compared to a simple alkene, with large coefficients on both the nitrogen and the α-carbon. This high-energy HOMO is indicative of the molecule's propensity to act as an electron donor, a hallmark of enamine reactivity.

The bonding in the C=C-N moiety deviates from that of isolated double bonds and amines. X-ray crystallographic studies on related enamines have shown that the C-N bond possesses a degree of double bond character, being shorter than a typical C-N single bond, while the C=C bond is slightly elongated. wikipedia.org The atoms involved in the enamine core (C=C-N) tend to be nearly coplanar to maximize the p-π overlap. wikipedia.org

Table 1: Predicted Bond Lengths and Mulliken Atomic Charges for this compound *

| Bond/Atom | Predicted Bond Length (Å) | Predicted Mulliken Charge (e) |

| C1=C2 | 1.35 - 1.37 | C1: -0.1 to -0.2 |

| C1-N | 1.38 - 1.40 | C2: -0.3 to -0.4 |

| N-C(ethyl) | 1.45 - 1.47 | N: -0.4 to -0.5 |

| C-H (vinyl) | 1.08 - 1.10 | H (vinyl): +0.1 to +0.2 |

Note: These are estimated values based on general DFT calculations of similar enamines and have not been experimentally determined for this specific molecule.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's chemical potential.

Table 2: Calculated Global Reactivity Descriptors for a Model Enamine *

| Descriptor | Value (eV) |

| HOMO Energy | -5.0 to -5.5 |

| LUMO Energy | +1.5 to +2.0 |

| Ionization Potential (I ≈ -EHOMO) | 5.0 to 5.5 |

| Electron Affinity (A ≈ -ELUMO) | -1.5 to -2.0 |

| Chemical Hardness (η = (I-A)/2) | 3.25 to 3.75 |

| Electronegativity (χ = (I+A)/2) | 1.75 to 1.75 |

| Electrophilicity Index (ω = χ²/2η) | 0.41 to 0.55 |

Note: These values are typical for enamines and are used here as a proxy for this compound. Specific values would require dedicated calculations.

The high HOMO energy confirms the strong nucleophilic character of the enamine. nih.gov Local reactivity descriptors, such as the Fukui functions or the distribution of the molecular electrostatic potential (MEP), can pinpoint the most reactive sites within the molecule. For an enamine, these calculations would invariably show the α-carbon of the double bond as the most susceptible site for electrophilic attack. acs.org

Computational studies can also elucidate the stereoselectivity of reactions involving enamines. By modeling the transition states of different reaction pathways, it is possible to determine the energetic barriers and predict the favored product. For instance, in an alkylation reaction, calculations could compare the transition state energies for attack from the top or bottom face of the enamine, providing insight into the resulting stereochemistry.

Conformational Analysis and Energetics of the Cyclopentene (B43876) Ring

The five-membered cyclopentene ring in this compound is not planar. It adopts puckered conformations to alleviate torsional strain. masterorganicchemistry.commsu.edu The two most common conformations are the "envelope" and the "twist". masterorganicchemistry.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides. The energy difference between these conformations is generally small, and the ring can be quite flexible. masterorganicchemistry.com

The presence of the diethylamino substituent will influence the conformational preference of the cyclopentene ring. Steric interactions between the ethyl groups and the hydrogens on the ring will play a role in determining the most stable conformation. Computational methods, such as molecular mechanics or DFT, can be used to calculate the relative energies of the different conformers and the energy barriers for interconversion.

The planarity of the enamine moiety (C=C-N) will also be a key factor. The system will seek a balance between minimizing the strain in the cyclopentene ring and maintaining the planarity required for efficient p-π conjugation. This interplay can be investigated by mapping the potential energy surface as a function of the relevant dihedral angles.

Table 3: Relative Energies of Cyclopentene Conformations *

| Conformation | Relative Energy (kcal/mol) |

| Planar | ~5.0 |

| Envelope | 0.0 |

| Twist | ~0.5 |

Note: These are general values for an unsubstituted cyclopentene ring. The presence of the diethylamino group will alter these relative energies. libretexts.org

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Theoretical calculations can predict these frequencies and their intensities. nih.gov A key feature in the predicted IR spectrum of this compound would be the C=C stretching vibration, which is expected to be at a lower frequency and have a higher intensity compared to a non-conjugated alkene due to the p-π conjugation. The C-N stretching vibration would also be a characteristic band.

Table 4: Predicted Key Spectroscopic Data for this compound *

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Cα Chemical Shift | 95 - 110 ppm |

| ¹³C NMR | Cβ Chemical Shift | 135 - 150 ppm |

| ¹H NMR | Hβ Chemical Shift | 4.0 - 4.5 ppm |

| IR | C=C Stretch | 1620 - 1650 cm⁻¹ |

Note: These are estimated values based on general data for enamines and require specific computational analysis for accurate prediction for this molecule.

Molecular Dynamics Simulations of Enamine Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution and its interactions with other molecules. nih.gov By simulating the motion of the atoms over time, MD can reveal information about conformational changes, solvent effects, and the initial stages of a chemical reaction.

An MD simulation of this compound in a solvent like chloroform (B151607) or dimethyl sulfoxide (B87167) would show the flexibility of the cyclopentene ring and the rotation of the diethylamino group. It would also illustrate the nature of the solute-solvent interactions, such as hydrogen bonding or van der Waals forces.

Furthermore, MD simulations can be used to study the interaction of the enamine with an electrophile. By placing the enamine and an electrophilic reactant in a simulation box, one can observe how they approach each other, the preferred orientation for attack, and the role of the solvent in mediating the interaction. This can provide a dynamic picture of the factors that govern the reactivity and selectivity of enamine reactions. These simulations can be particularly useful in understanding the initial non-covalent interactions that precede the bond-forming step of a reaction.

Advanced Spectroscopic Applications for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of N,N-Diethylcyclopent-1-en-1-amine and its reaction products. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the stereochemistry and regiochemistry of this enamine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentene (B43876) ring and the N,N-diethyl groups. The vinylic proton on the C2 carbon would appear in the olefinic region, while the allylic protons on C5 and the homoallylic protons on C4 would resonate at higher fields. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. For this compound, the key signals are the olefinic carbons C1 and C2 of the enamine double bond. A known ¹³C NMR spectrum for this compound shows the following key shifts:

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C=N) | ~145-150 |

| C2 (=CH) | ~95-100 |

| C3 (CH₂) | ~30-35 |

| C4 (CH₂) | ~20-25 |

| C5 (CH₂) | ~30-35 |

| N-CH₂ | ~45-50 |

| N-CH₂CH₃ | ~10-15 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

2D NMR Techniques: To definitively assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a combination of 2D NMR experiments is utilized. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the vinylic proton (C2-H) and the allylic protons (C3-H₂), and subsequently between the protons along the cyclopentene ring. It would also confirm the coupling between the methylene and methyl protons of the ethyl groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. walisongo.ac.id It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the cyclopentene ring and the diethylamino substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons to the C1 and C5 carbons of the cyclopentene ring, confirming the position of the diethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. acs.org For this compound, NOESY could be used to study the preferred conformation of the diethylamino group relative to the cyclopentene ring.

Enamines, including this compound, can exhibit dynamic behavior, such as restricted rotation around the C-N bond due to the partial double bond character arising from p-π conjugation. d-nb.info Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes. iau.irlibretexts.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the N-ethyl groups. At low temperatures, where the rotation around the C-N bond is slow on the NMR timescale, the two ethyl groups may become diastereotopic, leading to separate signals for each methylene and methyl group. As the temperature increases, the rotation becomes faster, and these separate signals will broaden, coalesce, and eventually sharpen into single averaged signals for the methylene and methyl protons, respectively. From the coalescence temperature and the chemical shift difference between the signals at low temperature, the activation energy for the rotational barrier can be calculated. d-nb.info

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of this compound and its reaction products. nih.gov It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. youtube.com

In reaction monitoring, HRMS can be used to follow the consumption of starting materials and the formation of intermediates and products in real-time. This provides valuable kinetic and mechanistic information. acs.org For product confirmation, the accurate mass measurement of the molecular ion peak of a reaction product can unequivocally confirm its elemental formula.

The fragmentation pattern of this compound in the mass spectrometer is also informative. rsc.org Characteristic fragmentation pathways for enamines often involve cleavage of the C-N bond and rearrangements of the cyclopentene ring, providing further structural evidence.

Infrared (IR) Spectroscopy for Identification of Functional Group Changes During Reactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence and transformation of key functional groups during reactions involving this compound. youtube.com

The IR spectrum of this compound is characterized by several key absorption bands:

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| C=C (enamine) | Stretching | 1650 - 1600 |

| C-N | Stretching | 1250 - 1020 (aliphatic) |

| C-H (sp²) | Stretching | 3100 - 3000 |

| C-H (sp³) | Stretching | 3000 - 2850 |

The most significant band for tracking reactions is the C=C stretching vibration of the enamine double bond. nih.gov For example, in an alkylation reaction at the β-carbon, this band would disappear, and new bands corresponding to the functional groups of the product would appear. As a tertiary amine, this compound does not show the characteristic N-H stretching vibrations that are present in primary and secondary amines. msu.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound, particularly the π-electron system. slideshare.net The enamine functionality constitutes a chromophore that absorbs UV radiation, leading to electronic transitions from lower energy molecular orbitals to higher energy ones. libretexts.org

The key electronic transition in this compound is the π → π* transition associated with the C=C double bond conjugated with the nitrogen lone pair. The lone pair of electrons on the nitrogen atom extends the conjugation, which shifts the absorption maximum (λ_max) to a longer wavelength compared to an isolated double bond. youtube.comyoutube.com

The position and intensity of the λ_max are sensitive to the solvent polarity and to any substitution on the cyclopentene ring that might extend or alter the conjugated system. This makes UV-Vis spectroscopy a useful tool for studying the electronic effects of substituents and for monitoring reactions that involve changes in the conjugation of the enamine system.

Applications in Organic Synthesis Utilizing N,n Diethylcyclopent 1 En 1 Amine

Carbon-Carbon Bond Forming Strategies

A comprehensive search of chemical databases and scholarly articles did not yield specific examples of N,N-Diethylcyclopent-1-en-1-amine being utilized in carbon-carbon bond-forming strategies. In principle, as an enamine, it would be expected to react with various electrophiles such as alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds in Stork enamine alkylation and acylation reactions. However, no documented instances of these specific reactions with this compound have been found.

The expected, though not experimentally documented, reactivity would follow the general mechanism of enamine alkylation, as illustrated in the following theoretical scheme:

| Reactant 1 | Reactant 2 (Electrophile) | Theoretical Product (after hydrolysis) |

| This compound | Alkyl Halide (R-X) | 2-Alkylcyclopentanone |

| This compound | Acyl Halide (RCO-X) | 2-Acylcyclopentanone |

It is important to reiterate that the above table represents a theoretical application based on the general reactivity of enamines, and not on published research specific to this compound.

Stereocontrolled Synthesis of Complex Molecules

There is no available scientific literature that details the use of this compound in the stereocontrolled synthesis of complex molecules. The development of stereoselective reactions involving enamines often requires the use of chiral amines to form chiral enamines, which can then direct the stereochemical outcome of subsequent reactions. As N,N-diethylamine, the parent amine of the target compound, is achiral, this compound itself is not chiral and therefore cannot independently induce stereocontrol.

Role as a Chiral Auxiliary or Ligand Precursor (if applicable)

A thorough review of the literature indicates that this compound is not employed as a chiral auxiliary or a precursor to chiral ligands. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemistry of a reaction. Since this compound is an achiral molecule, it cannot function as a chiral auxiliary. Furthermore, there are no reports of its use as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

Utilization in Multicomponent Reactions

No specific instances of this compound participating in multicomponent reactions (MCRs) have been documented in the scientific literature. MCRs are reactions in which three or more reactants combine in a single synthetic operation to form a final product that contains the essential parts of all the starting materials. While enamines can, in theory, participate in MCRs, there are no published examples that specifically involve this compound.

Application in Heterocycle Synthesis

A comprehensive search of the scientific literature did not uncover any specific applications of this compound in the synthesis of heterocyclic compounds. Enamines are known to be precursors for the synthesis of various heterocycles through reactions with electrophiles containing multiple reactive sites. For instance, reaction with α,β-unsaturated ketones can lead to the formation of dihydropyrans, and reactions with isocyanates or isothiocyanates can yield pyrimidinone or thiopyrimidinone derivatives. However, no such reactivity has been reported specifically for this compound.

The following table outlines theoretical transformations for heterocycle synthesis based on general enamine reactivity, but it must be emphasized that these are not documented for this compound:

| Reactant 1 | Reactant 2 | Theoretical Heterocyclic Product |

| This compound | α,β-Unsaturated Ketone | Dihydropyran derivative |

| This compound | Isocyanate (R-NCO) | Pyrimidinone derivative |

| This compound | Isothiocyanate (R-NCS) | Thiopyrimidinone derivative |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enamine Transformations

The reactivity of N,N-Diethylcyclopent-1-en-1-amine is intrinsically linked to its nucleophilic character, making it an excellent substrate for a variety of transformations. Future research is increasingly focused on the development of sophisticated catalytic systems to control the stereochemical outcome of these reactions, particularly in the realm of asymmetric synthesis.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds via their enamine intermediates. nih.govyoutube.commdpi.com Chiral secondary amines, such as proline and its derivatives, can catalyze the formation of a transient chiral enamine from a ketone, which then reacts with an electrophile. While this compound is a pre-formed enamine, the principles of chiral catalysis can be extended to its reactions. Future work will likely involve the use of chiral Brønsted or Lewis acids to activate electrophiles and create a chiral environment for their reaction with this compound. This dual-activation strategy, where both the enamine and the electrophile are activated, holds significant promise for achieving high levels of enantioselectivity. mdpi.com

Furthermore, the development of bifunctional catalysts, which possess both a Brønsted acid and a Lewis base moiety, could orchestrate the precise orientation of both the enamine and the reacting partner, leading to highly stereocontrolled bond formations. youtube.com The exploration of novel catalyst scaffolds, beyond the well-established proline and cinchona alkaloid derivatives, is an active area of research.

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.net The integration of this compound chemistry into continuous flow systems is a promising avenue for future research.

The synthesis of enamines can be readily adapted to flow reactors, allowing for rapid and efficient production with minimal workup. researchgate.net More significantly, the subsequent reactions of this compound can be performed in-line by introducing a stream of the desired electrophile. This approach allows for the generation and immediate consumption of reactive intermediates, which can be particularly advantageous for reactions that are difficult to control in batch.

A particularly exciting prospect is the development of multi-step, continuous flow systems that combine chemo- and biocatalysis. For instance, an enzymatic resolution or desymmetrization could be coupled with a subsequent enamine-based C-C bond formation, all within an integrated flow reactor. acs.orgacs.org Such chemoenzymatic cascades in flow would represent a highly efficient and sustainable approach to the synthesis of complex chiral molecules. acs.orgacs.org The operational stability of these systems is a key research focus, with studies showing high productivity over extended periods. acs.org

Exploration of Sustainable and Green Chemistry Approaches in Enamine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research concerning this compound will undoubtedly prioritize the development of more environmentally benign methods for its synthesis and application.

Traditional enamine syntheses often require stoichiometric amounts of dehydrating agents or azeotropic removal of water, which can generate significant waste. The development of catalytic methods for enamine formation, potentially using solid acid or base catalysts that can be easily recovered and reused, is a key objective. Furthermore, the use of greener solvent alternatives to chlorinated hydrocarbons, or even solvent-free reaction conditions, will be a major focus.

In the context of its reactions, the use of water as a solvent for enamine chemistry is a highly attractive but challenging goal. While enamines are generally susceptible to hydrolysis, the use of surfactants or co-solvents can create microenvironments where the reaction can proceed efficiently. nih.gov The development of water-tolerant catalytic systems will be crucial for unlocking the full potential of this compound in aqueous media.

Expanding the Scope of Enamine Reactivity for New Synthetic Tools

While the alkylation and acylation of enamines are well-established, future research will aim to expand the repertoire of reactions involving this compound, thereby creating new tools for synthetic chemists.

Cycloaddition reactions are a powerful method for the rapid construction of complex cyclic systems. This compound can participate as the 2π-electron component in [2+2], [4+2] (Diels-Alder), and [3+2] (1,3-dipolar) cycloadditions. youtube.comyoutube.comyoutube.comyoutube.com The development of catalytic, enantioselective versions of these reactions is a major research frontier. For instance, chiral Lewis acids could be employed to catalyze the Diels-Alder reaction between this compound and a prochiral dienophile, affording chiral cyclohexene (B86901) derivatives.

Furthermore, the concept of vinylogous reactivity can be exploited to achieve functionalization at positions remote from the nitrogen atom. mdpi.com By reacting this compound with a suitable electrophile, it is possible to generate a new reactive intermediate that can undergo further transformations. This "cascade" approach allows for the construction of complex molecular architectures from simple starting materials in a single operation.

The use of this compound in combination with other modes of catalysis, such as transition metal catalysis or photoredox catalysis, is another promising area. mdpi.com This synergistic approach can enable transformations that are not possible with either catalytic system alone, opening up new avenues for chemical synthesis.

Computational Design of Advanced this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. mdpi.com In the context of this compound, computational methods can be employed to design advanced derivatives with tailored properties.

For example, density functional theory (DFT) calculations can be used to predict the reactivity and selectivity of different enamine derivatives in various reactions. This can help to guide the design of new enamines with enhanced nucleophilicity or stereodirecting capabilities. By modifying the substituents on the nitrogen atom or the cyclopentene (B43876) ring, it may be possible to fine-tune the electronic and steric properties of the enamine to achieve specific synthetic outcomes.

Computational studies can also be used to elucidate the mechanisms of enamine catalysis and to design more efficient and selective catalysts. mdpi.com By modeling the transition states of key reaction steps, researchers can gain insights into the factors that control stereoselectivity and use this knowledge to develop new generations of catalysts. Furthermore, molecular docking studies could be employed to design enamine-based molecules that bind to specific biological targets, opening up possibilities for the development of new therapeutic agents.

Q & A

Q. Basic

- NMR : and NMR identify ethyl group splitting patterns (δ 1.0–1.4 ppm for CH, δ 2.5–3.0 ppm for N-CH) and cyclopentene proton environments (δ 5.5–6.0 ppm for vinyl protons) .

- IR Spectroscopy : Confirm N-H stretching (absent in tertiary amines) and C=C stretching (1630–1680 cm) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~153) and fragmentation patterns distinguish structural isomers .

How can researchers resolve discrepancies in reported thermodynamic data for cycloalkenyl amines like this compound?

Advanced

Discrepancies in enthalpy (ΔH°) or entropy (ΔS°) values often arise from measurement techniques (e.g., calorimetry vs. computational models). Cross-validate data using:

- NIST Chemistry WebBook : Compare experimental values (e.g., gas-phase ΔH°) with high-accuracy quantum mechanical calculations (DFT, CCSD(T)) .

- Isodesmic reactions : Design balanced reactions to cancel systematic errors in computational studies .

- Collaborative studies : Replicate measurements across independent labs using standardized protocols (e.g., IUPAC guidelines).

What strategies mitigate N-nitrosamine contamination in this compound synthesis?

Q. Advanced

- Supplier screening : Use questionnaires to audit raw material suppliers for cross-contamination risks (e.g., shared equipment with nitrosating agents like nitrites) .

- Process controls : Avoid secondary/tertiary amine exposure to nitrosating agents (e.g., NO, chloramines) during purification. Implement in-process testing via GC-NPD (gas chromatography with nitrogen-phosphorus detection) for trace nitrosamines .

- Water quality : Ensure process water has <0.1 ppm nitrite to prevent in situ nitrosation .

Which chromatographic methods are validated for detecting trace impurities in this compound?

Q. Advanced

- GC-NPD : Detects amine-related impurities (e.g., unreacted diethylamine) with detection limits <1 ppm. Use DB-5 or equivalent columns for optimal separation .

- HPLC-UV/HRMS : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar byproducts. High-resolution MS identifies unknown impurities via exact mass matching .

- Headspace GC-MS : Monitors volatile impurities (e.g., residual solvents like DMF) during final product drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.